molecular formula C17H23N9O B6139532 5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B6139532
M. Wt: 369.4 g/mol
InChI Key: VBABBOGYOIIQJJ-UHFFFAOYSA-N
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Description

5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex heterocyclic compound. It contains multiple functional groups, including imidazole, piperazine, pyrrolidine, and oxadiazole rings. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves multiple steps. The process typically starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling with pyrrolidine and oxadiazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced oxadiazole derivatives, and substituted piperazine derivatives .

Scientific Research Applications

5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function. The oxadiazole ring can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9O/c1-23-7-4-18-13(23)12-24-8-10-26(11-9-24)17-16(25-5-2-3-6-25)19-14-15(20-17)22-27-21-14/h4,7H,2-3,5-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABBOGYOIIQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C3=NC4=NON=C4N=C3N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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